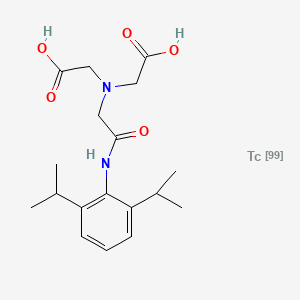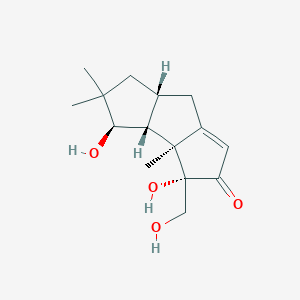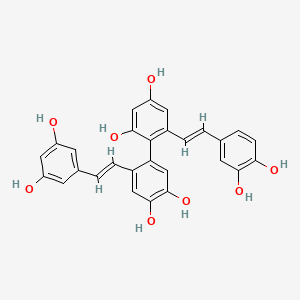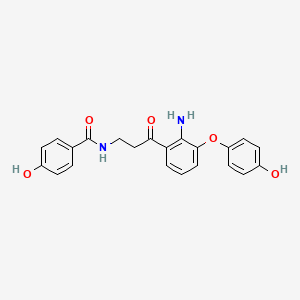![molecular formula C28H35NO5 B1246253 (1S,4E,6S,8S,10E,12S,13S,16S,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione](/img/structure/B1246253.png)
(1S,4E,6S,8S,10E,12S,13S,16S,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4E,6S,8S,10E,12S,13S,16S,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione is a member of the cytochalasin family, a group of fungal-derived natural products characterized by a perhydro-isoindolone core fused with a macrocyclic ring. These compounds exhibit high structural diversity and a broad spectrum of bioactivities . This compound, like other cytochalasins, is known for its ability to disrupt actin filament polymerization, making it a valuable tool in cell biology and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cytochalasins, including cytochalasin Z9, typically involves bioinspired strategies that mimic natural biosynthetic pathways. These strategies often employ polyketide synthase and non-ribosomal peptide synthetase (PKS-NRPS) systems . The synthetic routes generally include the formation of the isoindolone core and the macrocyclic ring through a series of cyclization and functionalization reactions.
Industrial Production Methods: Industrial production of cytochalasins is less common due to the complexity of their structures. advances in synthetic biology and metabolic engineering have opened up possibilities for producing these compounds in microbial hosts.
Chemical Reactions Analysis
Types of Reactions: (1S,4E,6S,8S,10E,12S,13S,16S,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its bioactivity or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the chemical reactions of cytochalasin Z9 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols under mild conditions .
Major Products: The major products formed from these reactions depend on the specific modifications made to the cytochalasin Z9 structure. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
(1S,4E,6S,8S,10E,12S,13S,16S,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione has a wide range of scientific research applications, particularly in the fields of cell biology, pharmacology, and regenerative medicine. It is used to study actin filament dynamics, cell motility, and cytokinesis . Additionally, cytochalasin Z9 has been investigated for its potential anti-cancer properties due to its ability to disrupt the cytoskeleton of cancer cells .
In regenerative medicine, cytochalasin Z9 is used to modulate stem cell differentiation and proliferation. It has shown promise in enhancing the differentiation of mesenchymal stem cells into various cell lineages, including osteoblasts, adipocytes, and chondrocytes .
Mechanism of Action
(1S,4E,6S,8S,10E,12S,13S,16S,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione exerts its effects primarily by binding to the barbed ends of actin filaments, preventing their polymerization and elongation . This disruption of actin dynamics leads to various cellular effects, including inhibition of cell motility, cytokinesis, and changes in cell morphology. The compound also affects the organization of the cytoskeleton, leading to altered cell signaling pathways and gene expression .
Comparison with Similar Compounds
(1S,4E,6S,8S,10E,12S,13S,16S,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione is part of a larger family of cytochalasins, which includes compounds like cytochalasin A, B, and D. While all cytochalasins share a common mechanism of action, they differ in their specific bioactivities and structural features . For example, cytochalasin D is known for its potent inhibitory effects on actin polymerization, while cytochalasin B is often used to study glucose transport in cells .
This compound is unique in its specific structural modifications, which confer distinct bioactivities compared to other cytochalasins. These differences make cytochalasin Z9 a valuable tool for studying specific aspects of cell biology and pharmacology .
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its ability to disrupt actin filament dynamics makes it a powerful tool for studying cell biology, pharmacology, and regenerative medicine. Advances in synthetic biology and metabolic engineering hold promise for the scalable production of this compound, enabling further exploration of its potential in various fields.
Properties
Molecular Formula |
C28H35NO5 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(1S,4E,6S,8S,10E,12S,13S,16S,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione |
InChI |
InChI=1S/C28H35NO5/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)34-23(30)13-14-27(4,33)16-17/h5-8,10-14,17,21-22,24-25,31,33H,9,15-16H2,1-4H3,(H,29,32)/b12-8+,14-13+/t17-,21-,22-,24-,25+,27+,28+/m0/s1 |
InChI Key |
FMVOQLPSYHHBLW-GTCNGBCISA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@]2(C(=O)N[C@H]3CC4=CC=CC=C4)OC(=O)/C=C/[C@@](C1)(C)O)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(=O)NC3CC4=CC=CC=C4)OC(=O)C=CC(C1)(C)O)C)C)O |
Synonyms |
cytochalasin Z9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2alpha,5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10-trihydroxy-13-{[3-(naphthalen-2-yl)prop-2-enoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate](/img/structure/B1246170.png)



![1-(2-Aminobenzoyl)-3-[4-(5-bromopyrimidin-2-ylsulfanyl)phenyl]urea](/img/structure/B1246177.png)

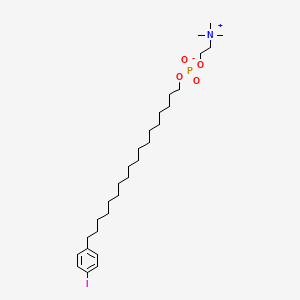
![(2R,3R,4S)-2-({[(1S)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol](/img/structure/B1246181.png)
